molecular formula C6H7ClN2O2 B13333777 N-(3-isoxazolylmethyl)-N-methylCarbamic chloride

N-(3-isoxazolylmethyl)-N-methylCarbamic chloride

Cat. No.: B13333777
M. Wt: 174.58 g/mol
InChI Key: HSTKXJMJQJAWBY-UHFFFAOYSA-N
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Description

N-(3-isoxazolylmethyl)-N-methylCarbamic chloride is a chemical compound that features an isoxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-isoxazolylmethyl)-N-methylCarbamic chloride typically involves the reaction of isoxazole derivatives with methylamine and phosgene. The process begins with the preparation of the isoxazole derivative, which can be achieved through various methods such as cycloaddition reactions or metalation reactions. Once the isoxazole derivative is obtained, it is reacted with methylamine to form the corresponding N-methyl isoxazole derivative. This intermediate is then treated with phosgene to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can help in achieving high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-isoxazolylmethyl)-N-methylCarbamic chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile involved .

Scientific Research Applications

N-(3-isoxazolylmethyl)-N-methylCarbamic chloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-isoxazolylmethyl)-N-methylCarbamic chloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-isoxazolyl)-2-methyl-3-furamide
  • 3,5-disubstituted isoxazoles
  • Tetrazolyl analogues of 2-amino-3-(3-hydroxy-5-methyl-4-isoxazolyl)propionic acid

Uniqueness

N-(3-isoxazolylmethyl)-N-methylCarbamic chloride is unique due to its specific structural features, such as the presence of the isoxazole ring and the carbamic chloride group. These structural elements contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C6H7ClN2O2

Molecular Weight

174.58 g/mol

IUPAC Name

N-methyl-N-(1,2-oxazol-3-ylmethyl)carbamoyl chloride

InChI

InChI=1S/C6H7ClN2O2/c1-9(6(7)10)4-5-2-3-11-8-5/h2-3H,4H2,1H3

InChI Key

HSTKXJMJQJAWBY-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=NOC=C1)C(=O)Cl

Origin of Product

United States

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